3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI)
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Overview
Description
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) is a chemical compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of piperidine with ethyl and methyl groups, followed by hydroxylation to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of strong bases and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of 3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or modified piperidine derivatives .
Scientific Research Applications
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and interactions with biological molecules. The compound can modulate biochemical pathways by binding to enzymes or receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3R,5R)-1-ethyl-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-3-9-5-7(2)4-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
ANOMDXFRYJKQTQ-HTQZYQBOSA-N |
Isomeric SMILES |
CCN1C[C@@H](C[C@H](C1)O)C |
Canonical SMILES |
CCN1CC(CC(C1)O)C |
Origin of Product |
United States |
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